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Abstract
Coltramyl, with the active ingredient thiocolchicoside, is a semi-synthetic muscle relaxant

derived from the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba.

[1][2] It is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties,

primarily as an adjuvant treatment for painful muscle contractures associated with acute spinal

pathology in adults.[1][3] Its mechanism of action is complex, involving interactions with

inhibitory neurotransmitter systems, principally as a competitive antagonist of the γ-

aminobutyric acid type A (GABA-A) receptor and as a modulator of strychnine-sensitive glycine

receptors.[1][2][4] This profile is distinct from many other centrally acting muscle relaxants, as it

typically does not produce sedation.[5] However, its proconvulsant activity, stemming from

GABA-A antagonism, and concerns regarding the genotoxic potential of a key metabolite have

led to significant restrictions on its clinical use, limiting both the dosage and duration of

treatment. This technical guide provides a comprehensive overview of the pharmacological,

pharmacokinetic, and toxicological properties of thiocolchicoside, supported by quantitative

data, detailed experimental methodologies, and pathway visualizations to inform research and

drug development.

Mechanism of Action
Thiocolchicoside exerts its myorelaxant effects primarily through the modulation of inhibitory

neurotransmission in the central nervous system. Its principal molecular targets are the GABA-
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A and glycine receptors.[1]

Interaction with GABA-A Receptors
The primary mechanism underlying both the therapeutic and some adverse effects of

thiocolchicoside is its action as a potent competitive antagonist at GABA-A receptors.[6][7]

GABA is the main inhibitory neurotransmitter in the brain, and by blocking the action of GABA,

thiocolchicoside can induce neuronal excitability.[3][8] This antagonistic action at cortical

GABA-A receptors is believed to be responsible for its proconvulsant and epileptogenic

properties.[2][7] Paradoxically, the muscle relaxant effect is thought to occur at a supraspinal

level, possibly through complex regulatory pathways that are not fully elucidated.[3]

Interaction with Glycine Receptors
Thiocolchicoside also demonstrates significant affinity for strychnine-sensitive glycine

receptors, which are crucial for inhibitory neurotransmission, particularly in the spinal cord and

brainstem.[2][4] Some studies suggest an agonistic action at these receptors may contribute to

its muscle relaxant effects.[2][8] However, other reports describe it as a glycine receptor

antagonist with a potency similar to its action on GABA-A receptors.[1] This dual and somewhat

contradictory interaction highlights the complexity of its pharmacological profile.

Anti-inflammatory and Analgesic Effects
Beyond its direct effects on inhibitory receptors, thiocolchicoside possesses anti-inflammatory

and analgesic properties.[9] These effects are partly attributed to its ability to inhibit the release

of pro-inflammatory cytokines and other inflammatory mediators.[8]
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Caption: Mechanism of Thiocolchicoside at the GABA-A Receptor.
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Pharmacodynamics: Receptor Binding Profile
The affinity of thiocolchicoside for its primary molecular targets has been quantified through

various in vitro experiments. These studies confirm its potent interaction with GABA-A

receptors.

Parameter Receptor/Tissue Value Reference(s)

IC₅₀
GABA-A Receptor

(phasic currents)
~150 nM [7]

K_D
[³H]Thiocolchicoside

Binding (Rat Cortex)
176 nM [10]

K_D

[³H]Thiocolchicoside

Binding (Rat Spinal

Cord)

254 ± 47 nM [10]

B_max
[³H]Thiocolchicoside

Binding (Rat Cortex)
4.20 pmol/mg protein [10]

B_max

[³H]Thiocolchicoside

Binding (Rat Spinal

Cord)

2.39 ± 0.36 pmol/mg

protein
[10]

Affinity Glycine Receptor
Similar potency to

GABA-A antagonism
[1]

Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside is characterized by extensive metabolism

following oral administration. The parent compound is not detected in plasma; instead, its

pharmacological activity is attributed to an active glucuronidated metabolite.[11]

Absorption, Metabolism, and Excretion
Following oral administration, thiocolchicoside is metabolized in the intestine to its aglycone

form, 3-demethylthiocolchicine (also known as M2 or SL59.0955), which is pharmacologically

inactive.[3][11] This M2 metabolite is then absorbed and further metabolized, primarily through

glucuronidation, to form the active metabolite SL18.0740 (M1).[11] After intramuscular injection,
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the parent compound is detectable in plasma.[3][12] The overall oral bioavailability is

approximately 25%.[5][9] Excretion occurs mainly through feces (79%) and to a lesser extent in

urine (20%).[3]
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Caption: Metabolic Pathway of Thiocolchicoside.

Pharmacokinetic Parameters
The tables below summarize the key pharmacokinetic parameters for thiocolchicoside and its

metabolites following oral and intramuscular administration in healthy human volunteers.

Table 3.2.1: Oral Administration (8 mg Single Dose)[3][12]

Analyte
C_max
(ng/mL)

T_max (h) AUC (ng·h/mL) t_½ (h)

Thiocolchicoside Not Detected - - -

M1 (Active) ~60 1.0 ~130 3.2 - 7.0

M2 (Inactive) ~13 1.0 15.5 - 39.7 ~0.8

Table 3.2.2: Intramuscular Administration (IM)[3][12]
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Analyte Dose
C_max
(ng/mL)

T_max (h)
AUC
(ng·h/mL)

t_½ (h)

Thiocolchicos

ide
4 mg 113 0.5 283 ~1.5

8 mg 175 0.5 417 ~1.5

M1 (Active) 4 mg 11.7 5.0 83 3.2 - 7.0

Clinical Efficacy
The clinical efficacy of thiocolchicoside has been evaluated primarily in the context of acute low

back pain. While studies demonstrate a statistically significant effect compared to placebo, the

clinical relevance of the pain reduction is modest.

Table 4.1: Efficacy in Acute Low Back Pain (Meta-Analysis Results)

Time Point
Outcome
Measure

Mean
Difference vs.
Control (95%
CI)

Clinical
Significance

Reference

2-3 Days
VAS Score (0-

10)

-0.49 (-0.90 to

-0.09)
Marginal

[No specific

citation found in

search results]

5-7 Days
VAS Score (0-

10)

-0.82 (-1.46 to

-0.18)
Marginal

[No specific

citation found in

search results]

Note: A minimally important clinical difference is often considered a 1 to 2-point reduction on a

10-point VAS scale.

In a multicenter, randomized controlled trial, intramuscular thiocolchicoside (4 mg twice daily)

resulted in a statistically significant improvement in spontaneous pain on day 3 (p<0.001) and a

decrease in muscle spasm by day 5 (p<0.0005) compared to placebo. [No specific citation

found in search results]
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Safety and Toxicology
The primary safety concern associated with systemic thiocolchicoside use is the potential for

genotoxicity caused by its M2 metabolite (SL59.0955). Preclinical studies demonstrated that

this metabolite can induce aneuploidy (an abnormal number of chromosomes in a cell) at

concentrations close to those observed in humans at therapeutic doses.[12] Aneuploidy is a

known risk factor for teratogenicity, impaired fertility, and cancer.[12] These findings led

regulatory agencies to restrict its use.

Recommended Treatment Limitations:

Oral Use: Maximum of 16 mg per day for no more than 7 consecutive days.

Intramuscular Use: Maximum of 8 mg per day for no more than 5 consecutive days.

Contraindications: Pregnancy, lactation, and in women of childbearing potential not using

effective contraception.[12]

Additionally, due to its GABA-A antagonistic properties, thiocolchicoside can lower the seizure

threshold and should not be used in individuals prone to seizures.[1][5]

Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for Receptor
Affinity
This protocol is a representative method for determining the binding affinity (K_D) and receptor

density (B_max) of thiocolchicoside, based on the principles used in studies like Cimino et al.

(1996).[10][13][14][15][16][17][18]

Membrane Preparation:

Homogenize rat cerebral cortex or spinal cord tissue in ice-cold lysis buffer (e.g., 50mM

Tris-HCl, pH 7.4, with protease inhibitors).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.
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Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude

membrane fraction.

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or

Bradford assay.

Saturation Binding Assay:

In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

Add increasing concentrations of [³H]thiocolchicoside (e.g., 0.1 to 500 nM) to all wells.

To NSB wells, add a high concentration of unlabeled thiocolchicoside (e.g., 100 µM) to

saturate the receptors.

Initiate the binding reaction by adding the membrane preparation (50-100 µg protein per

well). The final assay volume is typically 250 µL.

Incubate at a controlled temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

Filtration and Counting:

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-

soaked in polyethyleneimine).

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a

liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the average NSB counts from the average total

binding counts at each concentration.
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Analyze the specific binding data using non-linear regression (e.g., one-site binding

hyperbola) to determine the K_D and B_max values.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus
Test (OECD 474)
This protocol outlines the procedure to assess the genotoxic potential of a substance, such as

the M2 metabolite of thiocolchicoside, based on the OECD 474 guideline.[19][20][21][22][23]

Animal Model and Dosing:

Use healthy, young adult rodents (e.g., Wistar rats), with at least 5 animals per sex per

group.

Groups include a vehicle control, a positive control (e.g., cyclophosphamide), and at least

three dose levels of the test substance (e.g., M2 metabolite).

Administer the substance via a clinically relevant route (e.g., oral gavage). Typically, two

doses are given 24 hours apart.

Sample Collection:

Collect bone marrow, typically from the femur, at 24 hours after the final dose.

Flush the marrow with fetal bovine serum and centrifuge to collect the cells.

Slide Preparation and Staining:

Prepare smears of the bone marrow cells on glass slides.

Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs - immature

red blood cells) from normochromatic erythrocytes (NCEs - mature red blood cells), such

as May-Grünwald-Giemsa or acridine orange.

Microscopic Analysis:

Score at least 4000 PCEs per animal for the presence of micronuclei (small, secondary

nuclei in the cytoplasm).
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Calculate the frequency of micronucleated PCEs (MN-PCEs).

Determine the ratio of PCEs to NCEs to assess cytotoxicity (myelosuppression).

Data Evaluation:

A positive result is defined as a dose-dependent increase in the frequency of MN-PCEs,

with at least one dose point being statistically significant compared to the vehicle control.

This indicates the substance is clastogenic (causes chromosome breaks) or aneugenic

(causes chromosome loss/gain).
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In Vivo Micronucleus Assay Workflow (OECD 474)
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Caption: Workflow for the In Vivo Micronucleus Genotoxicity Test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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